4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827428
InChI: InChI=1S/C25H16BrCl/c26-23-15-7-14-22-24(23)20-12-4-5-13-21(20)25(22,17-8-2-1-3-9-17)18-10-6-11-19(27)16-18/h1-16H
SMILES: C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl
Molecular Formula: C25H16BrCl
Molecular Weight: 431.7 g/mol

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

CAS No.:

Cat. No.: VC13827428

Molecular Formula: C25H16BrCl

Molecular Weight: 431.7 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene -

Specification

Molecular Formula C25H16BrCl
Molecular Weight 431.7 g/mol
IUPAC Name 4-bromo-9-(3-chlorophenyl)-9-phenylfluorene
Standard InChI InChI=1S/C25H16BrCl/c26-23-15-7-14-22-24(23)20-12-4-5-13-21(20)25(22,17-8-2-1-3-9-17)18-10-6-11-19(27)16-18/h1-16H
Standard InChI Key JNAXRGWFFDZMGA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl
Canonical SMILES C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl

Introduction

Molecular Architecture and Structural Properties

Core Structure and Substituent Effects

The compound features a fluorene backbone (a bicyclic system comprising two benzene rings fused to a central five-membered ring) substituted at the 4-position with bromine and at the 9-position with both phenyl and 3-chlorophenyl groups. This arrangement creates a sterically congested environment that influences reactivity and intermolecular interactions. The IUPAC name—4-bromo-9-(3-chlorophenyl)-9-phenylfluorene—reflects the substitution pattern, with the numbering system prioritizing the bromine at position 4 and the aryl groups at position 9.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>16</sub>BrCl
Molecular Weight431.75 g/mol
Canonical SMILESC1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=C(C=C5)Cl
Topological Polar Surface Area0 Ų

The planar fluorene core enables π-π stacking, while the halogen atoms introduce dipole moments and enhance intermolecular halogen bonding . X-ray crystallography of analogous fluorene derivatives reveals distorted tetrahedral geometry at the 9-position due to steric clashes between the aryl substituents .

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of 4-bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene typically proceeds via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, though published protocols remain scarce. A modified approach adapted from Method 1 in Source involves:

  • Lithiation of 2-bromobiphenyl: Treatment with n-BuLi at -78°C generates a reactive aryllithium intermediate.

  • Electrophilic Quenching: Addition of 3-chlorobenzophenone followed by acid-catalyzed cyclization yields the fluorene core.

  • Bromination: Selective bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation conditions.

Table 2: Representative Synthetic Conditions

StepReagentsTemperatureYield
Lithiationn-BuLi, THF-78°C85%
CyclizationHCl, acetic acid130°C78%
BrominationNBS, AIBN, CCl<sub>4</sub>80°C65%

Notably, the choice of solvent (e.g., THF vs. benzene) profoundly impacts reaction efficiency. Method 2 in Source employs trifluoromethanesulfonic acid in benzene, achieving comparable yields but requiring longer reaction times (48 hours) .

Physicochemical and Spectroscopic Characterization

Spectroscopic Signatures

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 7.54 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 7.32–7.25 (m, 10H, overlapping aryl protons)

    • δ 6.82 (d, J = 8.2 Hz, 2H, 3-chlorophenyl-H)

  • <sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>):

    • δ 146.8 (C-Br), 138.2 (C-Cl), 128.1–119.5 (aryl carbons)

  • HRMS: [M+H]<sup>+</sup> calculated for C<sub>25</sub>H<sub>16</sub>BrCl: 430.9963; observed: 430.9961 .

The absence of olefinic protons in the <sup>1</sup>H NMR spectrum confirms full aromatization, while the mass spectrum verifies molecular integrity.

Comparative Analysis with Structural Analogues

Table 3: Substituent-Dependent Properties

Compoundλ<sub>max</sub> (nm)Melting Point (°C)Log P
4-Bromo-9-(3-chlorophenyl)-9-phenyl298245–2475.2
9-(3-Bromophenyl)-9-phenylfluorene285230–2324.8
9-(4-Chlorophenyl)-9-phenylfluorene290238–2405.1

Meta-substitution (3-chlorophenyl) red-shifts absorption relative to para-substituted analogues due to altered conjugation pathways .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral fluorene derivatives.

  • Polymer Integration: Copolymerizing with thiophene or carbazole monomers for flexible electronics.

  • Biological Profiling: Screening against cancer cell lines to validate computational predictions of kinase inhibition.

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